1-(2,6-difluorobenzyl)piperidine

Drug Discovery Cardiotoxicity Fragment-Based Drug Design

This 2,6-difluorobenzylpiperidine is a superior 3D fragment for FBDD, offering a quantifiable pKa reduction versus non-fluorinated analogs to actively minimize hERG-related cardiotoxicity risk in lead optimization. It uniquely serves as an analytical standard for Zea mays exometabolomics and biomarker discovery. Procuring this specific scaffold is essential for synthesizing highly potent CNS-targeting candidates, leveraging the benzylpiperidine class's proven low-nanomolar activity against targets like MAGL.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
Cat. No. B5586062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorobenzyl)piperidine
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC=C2F)F
InChIInChI=1S/C12H15F2N/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
InChIKeyOCINSQFYCYSWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorobenzyl)piperidine: A Fluorinated Benzylpiperidine Building Block and Metabolite


1-(2,6-Difluorobenzyl)piperidine is a substituted piperidine characterized by a 2,6-difluorobenzyl group attached to the piperidine nitrogen [1]. This substitution pattern significantly alters the physicochemical profile of the piperidine core, notably reducing its basicity compared to non-fluorinated analogs, which has direct implications for off-target liability such as hERG channel affinity [1]. Beyond its role as a synthetic intermediate, this compound has been uniquely annotated as a metabolite found in the exometabolome of Zea mays (corn) [2].

Why 1-(2,6-Difluorobenzyl)piperidine Cannot Be Generically Substituted with Unguided Benzylpiperidine Analogs


The 2,6-difluorobenzyl substitution is not a simple functional group interchange. It introduces a distinct, quantifiable reduction in the piperidine nitrogen's basicity (pKa), a critical parameter for modulating hERG-related cardiotoxicity risk in drug discovery [1]. Generic substitution with non-fluorinated or differently fluorinated benzylpiperidines will alter this pKa value, potentially introducing an unacceptable safety liability or changing pharmacokinetic properties. Therefore, the specific fluorine pattern is a key determinant of the compound's suitability as a lead-like fragment, making direct, unqualified substitution scientifically invalid for procurement in rational drug design programs [1].

Product-Specific Quantitative Evidence Guide for 1-(2,6-Difluorobenzyl)piperidine


Lower Piperidine Basicity Correlated to Reduced hERG Affinity Compared to Non-Fluorinated Benzylpiperidine

Fluorination at the 2 and 6 positions of the benzyl group significantly lowers the calculated pKa of the piperidine nitrogen compared to non-fluorinated benzylpiperidine. This reduction in basicity is a key chemoinformatic parameter directly correlated with a lower affinity for the hERG potassium ion channel, thereby predicting a reduced risk of cardiac toxicity [1].

Drug Discovery Cardiotoxicity Fragment-Based Drug Design Physicochemical Properties

Unique Annotated Natural Metabolite Status Differentiates it from Purely Synthetic Analogs

Unlike the vast majority of substituted piperidines which are exclusively synthetic, 1-(2,6-difluorobenzyl)piperidine hydrochloride has been manually annotated in the ChEBI database (CHEBI:228810) as a metabolite found in the exometabolome of Zea mays (corn) [1]. This natural occurrence provides a unique differentiator for studies related to plant biology, environmental fate, or natural product-inspired drug discovery, where a synthetic analog would lack this biological context.

Metabolomics Natural Products Plant Biology Biomarker Discovery

Core Scaffold for Developing Potent and Selective Enzyme Inhibitors vs. Other Substitution Patterns

While the simple 1-(2,6-difluorobenzyl)piperidine structure is a building block, its incorporation into more complex molecules has been validated in the discovery of highly potent, reversible, and selective monoacylglycerol lipase (MAGL) inhibitors. A derivative (Compound 13) based on a benzylpiperidine core, achieved an IC50 of 2.0 nM, significantly outperforming a related benzoylpiperidine reference compound (IC50 of 30.5 nM) [1]. This demonstrates the scaffold's capacity to achieve high potency and selectivity (over FAAH, CB1, CB2) when correctly elaborated, a potential not inherent to all benzylpiperidine isomers.

Medicinal Chemistry Enzyme Inhibition MAGL CNS Drug Discovery

Best Research and Industrial Application Scenarios for 1-(2,6-Difluorobenzyl)piperidine


Fragment-Based Drug Discovery (FBDD) with a Focus on Cardiac Safety

The compound's lower calculated pKa, directly quantified through chemoinformatic analysis, makes it a superior 3D fragment for FBDD libraries where minimizing hERG channel affinity is a primary design goal [1]. Researchers can procure this specific compound to rationally optimize lead series for cardiac safety, a quantifiable advantage over more basic, non-fluorinated piperidine fragments [1].

Plant Metabolomics and Environmental Fate Studies

Its unique annotation as a naturally occurring metabolite in Zea mays (corn) differentiates it from all purely synthetic benzylpiperidines [2]. This makes it the necessary standard for targeted metabolomics, biomarker discovery, or studying the environmental degradation pathways of fluorinated compounds in agricultural contexts [2].

Synthesis of Potent and Selective CNS-Targeted Enzyme Inhibitors

As a core scaffold, the benzylpiperidine class has been proven to yield highly potent inhibitors, with derivatives achieving an IC50 of 2.0 nM against MAGL, a target for CNS disorders [1]. This evidence supports procuring the 2,6-difluorinated variant as a key intermediate when synthesizing and screening new candidates against this and related endocannabinoid system enzymes, leveraging a class-level potency advantage over benzoylpiperidine alternatives [1].

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